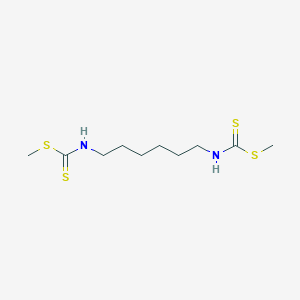
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester), commonly known as carbodithioic acid, is a chemical compound that is used in scientific research applications. It is a sulfur-containing compound that has been studied for its potential use in various fields, including material science, organic synthesis, and biomedical research.
Aplicaciones Científicas De Investigación
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester) has been studied for its potential use in various scientific research applications. It has been used as a reagent in organic synthesis to form disulfide bonds and as a crosslinking agent for polymers. Additionally, it has been studied for its potential use in biomedical research as a potential therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of carbamic acid, hexamethylenebis(dithio-, dimethyl ester) is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to the accumulation of acetylcholine in the synapse and subsequent neurotransmitter signaling.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester) has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using carbamic acid, hexamethylenebis(dithio-, dimethyl ester) in lab experiments is its ability to form disulfide bonds, which can be useful in the synthesis of proteins and other molecules. Additionally, its potential use as a therapeutic agent makes it an interesting compound to study. However, one limitation of using carbamic acid, hexamethylenebis(dithio-, dimethyl ester) is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of carbamic acid, hexamethylenebis(dithio-, dimethyl ester). One potential direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Finally, its potential toxicity needs to be further studied to ensure its safety for use in lab experiments and potential therapeutic applications.
Conclusion
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester) is a sulfur-containing compound that has been studied for its potential use in various scientific research applications. Its ability to form disulfide bonds and potential use as a therapeutic agent make it an interesting compound to study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester) can be synthesized by reacting hexamethylenetetramine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is then treated with dimethyl sulfate to form the dimethyl ester of carbodithioic acid.
Propiedades
Número CAS |
32118-35-7 |
|---|---|
Nombre del producto |
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester |
Fórmula molecular |
C10H20N2S4 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
methyl N-[6-(methylsulfanylcarbothioylamino)hexyl]carbamodithioate |
InChI |
InChI=1S/C10H20N2S4/c1-15-9(13)11-7-5-3-4-6-8-12-10(14)16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Clave InChI |
KXZRRVOMEZYCFQ-UHFFFAOYSA-N |
SMILES isomérico |
CSC(=NCCCCCCN=C(S)SC)S |
SMILES |
CSC(=S)NCCCCCCNC(=S)SC |
SMILES canónico |
CSC(=S)NCCCCCCNC(=S)SC |
Otros números CAS |
32118-35-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



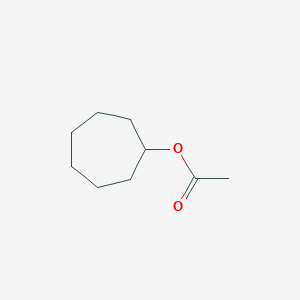
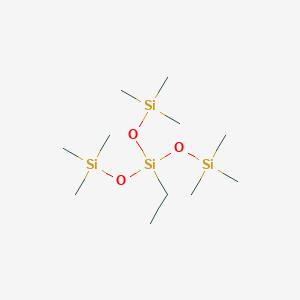
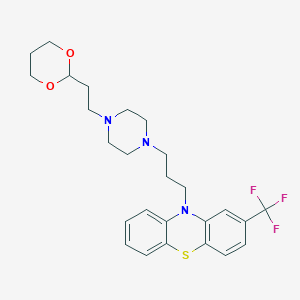
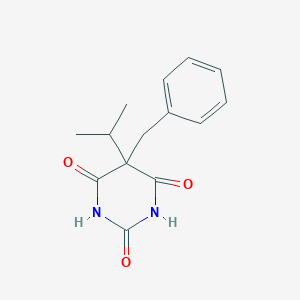
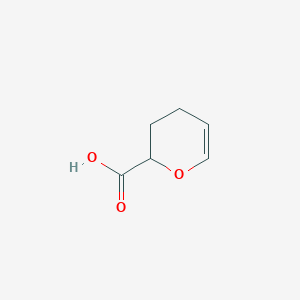
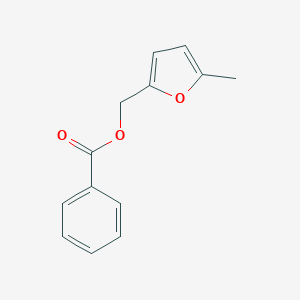
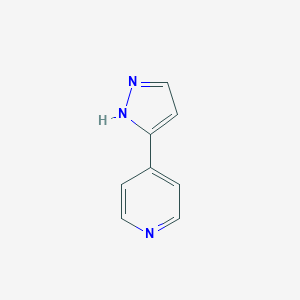
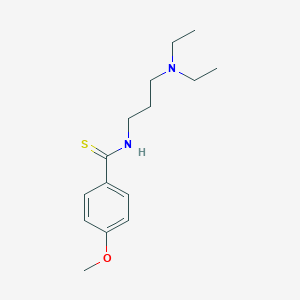
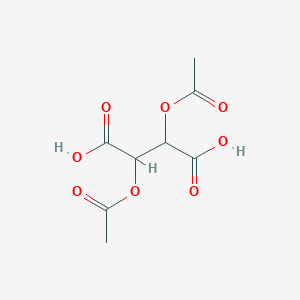
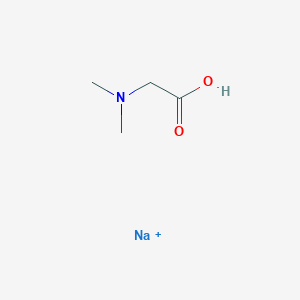
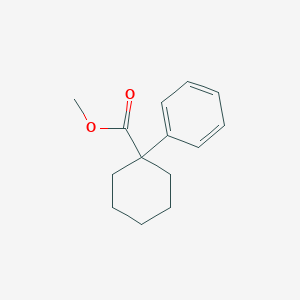
![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)
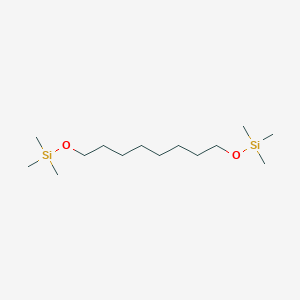
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)